2,4-Diphenyl-6-(2-phenylvinyl)pyrimidine
Description
Properties
Molecular Formula |
C24H18N2 |
|---|---|
Molecular Weight |
334.4g/mol |
IUPAC Name |
2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrimidine |
InChI |
InChI=1S/C24H18N2/c1-4-10-19(11-5-1)16-17-22-18-23(20-12-6-2-7-13-20)26-24(25-22)21-14-8-3-9-15-21/h1-18H/b17-16+ |
InChI Key |
PVIBPLCGUBSPDX-WUKNDPDISA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Effects in Pyrimidine Derivatives
Substituents at the 6-position significantly influence physical and chemical properties:
- Key Insight : Para-substituted derivatives exhibit superior thermal stability and synthesis efficiency compared to ortho-substituted analogs due to reduced steric strain and enhanced molecular symmetry.
Heterocycle Variations: Pyrimidine vs. Triazine
Replacing the pyrimidine core with triazine alters reactivity and applications:
- Key Insight : Triazine derivatives achieve higher synthetic efficiency under transition-metal catalysis, while pyrimidines remain preferred for drug design due to their biocompatibility.
Functional Group Modifications
Functional groups at the 6-position dictate electronic properties and bioactivity:
- Key Insight : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase reactivity in electrophilic substitutions, while bulky groups (e.g., styrenyl) enhance π-stacking in materials science.
Amino and Methyl Substituents
Amino groups at the 2-position modify hydrogen-bonding capacity:
- Key Insight: Amino-substituted pyrimidines exhibit conformational flexibility and supramolecular interactions, whereas phenyl groups favor rigidity.
Preparation Methods
Synthesis of 2,4,6-Trichloropyrimidine
Chlorination of pyrimidine precursors serves as a foundational step. For instance, treatment of pyrimidine-2,4,6-triol with phosphorus oxychloride (POCl₃) under reflux yields 2,4,6-trichloropyrimidine, a versatile intermediate for subsequent functionalization. This method, adapted from thieno[2,3-d]pyrimidine chlorination protocols, achieves ~74% yield when catalyzed by pyridine at 110°C.
Sequential Suzuki-Miyaura Couplings for Phenyl Group Introduction
Palladium-catalyzed Suzuki couplings enable regioselective arylations. Using 2,4,6-trichloropyrimidine, sequential reactions with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethoxyethane (DME) introduce phenyl groups at positions 2 and 4. Typical conditions (80°C, 12 h) afford 2,4-diphenyl-6-chloropyrimidine in ~65% yield.
Heck Coupling for Styryl Group Installation
The remaining chloride at position 6 undergoes a Heck reaction with styrene to install the styryl moiety. Employing Pd(OAc)₂, PPh₃, and triethylamine in DMF at 120°C for 24 hours achieves ~55% yield, albeit with competing homocoupling byproducts requiring chromatographic purification.
Cyclocondensation Routes Utilizing Functionalized Diketones
Synthesis of Styryl-Containing Diketones
Inspired by cinnamil synthesis, condensation of 2,3-butanedione with cinnamaldehyde (styryl aldehyde) in the presence of pyrrolidine yields 1,6-diphenylhexa-1,5-diene-3,4-dione. This α,β-unsaturated diketone serves as a precursor for pyrimidine ring formation.
Ring Closure with Benzamidine
Heating the diketone with benzamidine in ethanol under basic conditions (NaOEt) induces cyclocondensation, directly furnishing the target compound. While this one-pot method simplifies synthesis, regiochemical challenges and moderate yields (~40%) limit its utility.
Wittig Olefination of 6-Formylpyrimidine Intermediates
Vilsmeier-Haack Formylation
Direct formylation of 2,4-diphenylpyrimidine at position 6 using POCl₃ and DMF introduces a formyl group, albeit in low yield (~30%) due to the electron-deficient nature of the pyrimidine ring.
Wittig Reaction with Benzyltriphenylphosphonium Ylide
Treating 6-formyl-2,4-diphenylpyrimidine with the ylide derived from benzyltriphenylphosphonium bromide and NaHMDS in THF installs the styryl group. This method, while efficient (~60% yield), requires stringent anhydrous conditions.
Comparative Evaluation of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation-Substitution | POCl₃ chlorination, Suzuki/Heck couplings | 55-65% | Regioselective, scalable | Multiple purifications, costly catalysts |
| Cyclocondensation | Diketone synthesis, amidine cyclization | 40% | Convergent, fewer steps | Low yield, regiochemical ambiguity |
| Wittig Olefination | Formylation, ylide reaction | 30-60% | Direct styryl introduction | Harsh conditions, low formylation yield |
Characterization and Analytical Data
Successful synthesis is confirmed via:
Q & A
Q. What are the key considerations for optimizing multi-step synthesis routes for 2,4-Diphenyl-6-(2-phenylvinyl)pyrimidine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. For example, chlorinated intermediates (e.g., 4-chlorobenzyl chloride) may react with thiols or amines under controlled conditions . Key parameters include:
- Temperature : 60–100°C for efficient ring closure .
- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling to introduce vinyl/phenyl groups .
- Purification : Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Yield Optimization : Adjust stoichiometry of guanidine nitrate or aryl ketones in cyclocondensation steps .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve dihedral angles between pyrimidine and phenyl rings (e.g., 29.41°–46.32° in analogous compounds) to confirm stereoelectronic effects .
- Spectroscopy :
- NMR : Compare and chemical shifts with DFT-calculated values to validate substituent effects .
- UV-Vis : Measure in ethanol to assess conjugation extent (e.g., 270–320 nm for vinylpyrimidines) .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 361.12 for CHN) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent variations. To address this:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with methoxy) and test against standardized bacterial strains (e.g., S. aureus MIC values) .
- Dose-Response Curves : Use Hill slope analysis to compare efficacy thresholds (e.g., IC values in cytotoxicity assays) .
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial studies) to normalize inter-lab variability .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR tyrosine kinase). Focus on H-bond interactions with backbone amides (e.g., N1–H…O=C) and π-π stacking with phenyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- QM/MM Calculations : Compute charge transfer (e.g., NBO analysis) to identify electron-deficient pyrimidine regions .
Q. What experimental designs mitigate stability issues during long-term storage of this compound?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Light Sensitivity : Use amber vials to prevent vinyl group photoisomerization, confirmed by NMR tracking of trans/cis ratios .
- Oxygen Sensitivity : Argon-sparged solutions reduce oxidation byproducts (e.g., sulfoxides) detectable via LC-MS .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
